Product packaging for 2,1-Benzisoxazole, 3,7-dimethyl-(Cat. No.:CAS No. 38962-91-3)

2,1-Benzisoxazole, 3,7-dimethyl-

Cat. No.: B12674579
CAS No.: 38962-91-3
M. Wt: 147.17 g/mol
InChI Key: GDCSPHJOJIFLEW-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Benzisoxazoles are a class of bicyclic heterocyclic compounds that consist of a benzene (B151609) ring fused to an isoxazole (B147169) ring. wikipedia.org There are two positional isomers, 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole (also known as anthranil), which differ in the attachment points of the nitrogen and oxygen atoms in the five-membered ring. ipb.pt The 2,1-benzisoxazole scaffold, in particular, has garnered significant attention in the field of medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.gov

The synthesis of 2,1-benzisoxazoles can be achieved through various methods, including the cyclization of ortho-substituted nitrobenzenes or the reaction of nitrosoarenes with appropriate reagents. nih.gov These synthetic routes allow for the introduction of a wide range of substituents onto the benzisoxazole core, enabling the fine-tuning of its chemical and biological properties.

The 2,1-benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous 2,1-benzisoxazole derivatives with a broad spectrum of pharmacological activities. nih.gov

Research has shown that compounds containing the 2,1-benzisoxazole moiety can act as:

Antimicrobial agents: Demonstrating activity against various bacterial and fungal strains. researchgate.net

Anticancer agents: Exhibiting potential in cancer therapy, for instance, as Pim-1 kinase inhibitors. rsc.org

Anti-inflammatory agents. ontosight.ai

Central nervous system agents: Including potential treatments for neurological and psychiatric disorders. rsc.orgontosight.ai

Furthermore, the 2,1-benzisoxazole ring system serves as a valuable synthetic intermediate for the preparation of other complex heterocyclic structures, such as quinolines and acridines. cdnsciencepub.com

Specificity of 3,7-dimethyl Substitution

The presence and position of substituents on the 2,1-benzisoxazole ring system can significantly influence the compound's physicochemical properties and biological activity. In the case of 2,1-Benzisoxazole, 3,7-dimethyl-, the two methyl groups are expected to impact its lipophilicity, steric profile, and electronic distribution. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B12674579 2,1-Benzisoxazole, 3,7-dimethyl- CAS No. 38962-91-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38962-91-3

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

3,7-dimethyl-2,1-benzoxazole

InChI

InChI=1S/C9H9NO/c1-6-4-3-5-8-7(2)11-10-9(6)8/h3-5H,1-2H3

InChI Key

GDCSPHJOJIFLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C(ON=C12)C

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Synthetic Pathways

Traditional methods for synthesizing the 2,1-benzisoxazole scaffold often rely on classical organic reactions, including condensation and rearrangement reactions, utilizing readily available precursors.

The synthesis of 2,1-benzisoxazoles can be achieved through condensation reactions involving appropriately substituted precursors. One established method involves the condensation of nitroaromatic substrates with arylacetonitriles. wikipedia.org This reaction is typically performed by heating the reactants in an alcoholic alkaline medium. wikipedia.org For the specific synthesis of 3,7-dimethyl-2,1-benzisoxazole, this would involve a precursor like 2-nitro-m-xylene reacting with an appropriate acetonitrile (B52724) derivative.

Another notable condensation strategy involves the reaction of 5-(2-nitrobenzylidene)barbiturates. clockss.org This method provides a simple and mild alternative procedure to prepare 3-substituted-2,1-benzisoxazoles, where the partial reduction of the nitro group initiates a cyclization cascade. clockss.org

A less direct but notable route to the benzisoxazole framework involves the rearrangement of coumarin (B35378) derivatives. Specifically, the Beckmann rearrangement of coumarin-4-one oximes can be employed. The oximation of a substituted coumarin, such as a dimethyl-substituted coumarin-4-one, yields the corresponding E- and Z-oximes. nih.gov Subjecting these oximes to Beckmann rearrangement conditions, for instance using phosphorus pentachloride (PCl5), can induce the cleavage and rearrangement necessary to form the fused isoxazole (B147169) ring system, although this may also lead to other products depending on the specific coumarin structure and reaction conditions. nih.gov

A sophisticated and divergent approach allows for the selective synthesis of 3-substituted 2,1-benzisoxazoles from readily accessible ortho-hydroxyaryl N-H ketimines. organic-chemistry.orgacs.orgorganic-chemistry.org These ketimine precursors are typically stable due to a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the imino nitrogen. organic-chemistry.org

The key to this method is the activation of the N-H ketimine to a common N-Cl imine intermediate, usually with a chlorinating agent like N-chlorosuccinimide (NCS). organic-chemistry.org From this intermediate, the reaction can be directed down two distinct pathways:

N-O Bond Formation: Under anhydrous conditions, treatment of the N-Cl imine with a base such as potassium carbonate (K2CO3) facilitates an intramolecular nucleophilic attack of the phenoxide onto the nitrogen, leading to the direct formation of the N-O bond and construction of the 2,1-benzisoxazole ring. organic-chemistry.orgacs.orgorganic-chemistry.org This pathway is favored for ketimines derived from electron-deficient aromatic rings. organic-chemistry.orgacs.org

Beckmann-type Rearrangement: In contrast, conducting the reaction in the presence of aqueous sodium hypochlorite (B82951) (NaOCl) promotes a Beckmann-type rearrangement, which results in the formation of the isomeric 2-substituted benzoxazole. organic-chemistry.orgacs.orgorganic-chemistry.org

This divergent synthesis offers a highly selective method to obtain the desired 2,1-benzisoxazole isomer by carefully controlling the reaction conditions. organic-chemistry.org

Advanced and Sustainable Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and scalable processes. In this context, electrochemical methods have emerged as a powerful and sustainable tool.

A highly effective and sustainable protocol for synthesizing 2,1-benzisoxazoles involves the electrochemical reduction of ortho-nitroacylbenzenes at the cathode. organic-chemistry.orgbyjus.com This method leverages electrons as a "reagentless" reducing agent, avoiding the use of stoichiometric and often toxic reducing agents like tin(II) chloride. byjus.com The general process involves the selective reduction of the nitro group to a hydroxylamine (B1172632) intermediate, which then undergoes a spontaneous or acid-catalyzed dehydrative cyclization to form the 2,1-benzisoxazole ring. researchgate.net

This electrochemical approach is characterized by its use of simple and often undivided electrolysis cells, operation under constant current conditions, and the use of inexpensive and reusable carbon-based electrodes. organic-chemistry.orgmasterorganicchemistry.com

Significant research has been dedicated to optimizing the electrochemical synthesis of 2,1-benzisoxazoles to ensure high yields, selectivity, and scalability. Key parameters that are fine-tuned include the electrode material, solvent system, supporting electrolyte, current density, and the amount of charge passed.

For instance, in the synthesis of 3-(acetamidomethyl)benzo[c]isoxazole, a systematic screening of electrolysis parameters was performed to maximize the yield. The study explored different cathode materials (boron-doped diamond vs. glassy carbon), the concentration of the acidic electrolyte (sulfuric acid), the composition of the solvent, and the cell setup (divided vs. undivided).

Table 1: Screening of Electrolysis Parameters

EntryCathodeElectrolyte (H₂SO₄)Cell TypeCurrent Density (mA cm⁻²)Charge (F)Yield (%)
1BDD0.5 MDivided3.7472
2BDD1.0 MDivided3.7462
3GC0.5 MDivided3.7470
4GC1.0 MDivided3.7479
5GC1.0 MUndivided3.7482
6GC1.0 MUndivided4.5457
7GC1.0 MUndivided3.7541
8GC0.8 MUndivided3.7487

Data sourced from a study on the electrochemical synthesis of 3-(acetamidomethyl)benzo[c]isoxazole. BDD = Boron-Doped Diamond, GC = Glassy Carbon.

The optimized conditions, often involving an undivided cell with glassy carbon electrodes and a specific concentration of sulfuric acid in a water/methanol/acetone solvent system, have been shown to be robust. The scalability of this electrochemical protocol has been successfully demonstrated, with some syntheses being scaled up 50-fold, highlighting its applicability for preparative purposes. organic-chemistry.orgmasterorganicchemistry.com This scalability, combined with the use of sustainable and inexpensive materials, makes electrochemical synthesis a highly attractive advanced method for producing 2,1-benzisoxazoles.

Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles and Precursors

A practical, multi-step method has been developed for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors. nih.govnih.gov This pathway begins with readily available substituted methyl 2-nitrobenzoates. nih.govacs.org The methodology is robust, tolerating both strongly electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govdigitellinc.com

The synthesis commences with the partial reduction of the nitro group on a methyl 2-nitrobenzoate (B253500) starting material. nih.govacs.org This transformation is efficiently carried out using hydrazine (B178648) in the presence of a rhodium on carbon (Rh/C) catalyst. nih.govacs.org This step selectively produces the corresponding hydroxylamine intermediate. nih.govresearchgate.net

Following the reduction, a base-mediated cyclization is induced in a one-pot, two-step procedure. acs.orgresearchgate.net Washing the crude reaction mixture with a base like 1 M NaOH facilitates the ring closure, yielding the 2,1-benzisoxazol-3(1H)-one scaffold. nih.govacs.org This modern approach avoids issues seen with older methods, such as using zinc and ammonium (B1175870) chloride, which often led to over-reduction and the formation of complex product mixtures. acs.org

Once the 2,1-benzisoxazol-3(1H)-one is formed, it undergoes N-alkylation. nih.govresearchgate.net This step is conducted under basic conditions, reacting the benzisoxazolone with various alkylating agents, such as benzylic and allylic halides, to generate the N-alkyl benzisoxazol-3(1H)-ones. digitellinc.comresearchgate.net

The final step is the reduction of the N-alkylated intermediate to the target N-alkyl-1,3-dihydro-2,1-benzisoxazole. nih.gov This reduction is effectively achieved using a combination of lithium aluminum hydride (LAH) and trimethylsilyl (B98337) chloride (TMSCl). nih.govnih.govdigitellinc.com This sequence provides a reliable pathway to these dihydrobenzisoxazole structures, which are otherwise not widely accessible. digitellinc.com

Lewis Acid Catalyzed Annulation Reactions

An alternative and atom-economical strategy for forming the 2,1-benzisoxazole scaffold involves a novel annulation reaction catalyzed by a Lewis acid. nih.govfigshare.com

This method provides a convergent route to 2,1-benzisoxazoles through the reaction of glyoxylate (B1226380) esters with nitrosoarenes, which were previously unexplored inputs for this synthesis. nih.govacs.org The reaction is catalyzed by 10 mol % of Boron trifluoride etherate (BF₃·Et₂O) and can be conveniently performed on the benchtop. nih.govacs.org The process yields a range of 2,1-benzisoxazoles in moderate to high yields. nih.govacs.org

Mechanistic studies, including ¹⁸O labeling, have shown that the reaction likely proceeds through an unusual BF₃·Et₂O-catalyzed umpolung (polarity reversal) addition of the glyoxylate to the nitrosobenzene (B162901) with high O-selectivity. nih.govresearchgate.net This is followed by a new type of Friedel–Crafts cyclization to complete the formation of the benzisoxazole ring. nih.govacs.org The substrate scope is broad, accommodating electron-neutral, electron-rich, and modestly electron-deficient nitrosobenzenes. nih.gov

Table 3: Lewis Acid Catalyzed Synthesis of 2,1-Benzisoxazoles

Mechanistic Postulations in Annulation

While specific data for 3,7-dimethyl-2,1-benzisoxazole is not available, the following section details the general mechanistic postulations for the annulation of the 2,1-benzisoxazole scaffold, which may serve as a potential model.

Rh(II)-Catalyzed Transannulation with N-Sulfonyl-1,2,3-Triazoles

A significant advancement in the annulation of 2,1-benzisoxazoles involves their reaction with N-sulfonyl-1,2,3-triazoles, catalyzed by a rhodium(II) complex, to yield quinazoline (B50416) derivatives. acs.orgnih.govpreprints.org This transformation represents a transannulation process where the 2,1-benzisoxazole acts as a four-atom component.

The proposed mechanism for this reaction is initiated by the denitrogenation of the N-sulfonyl-1,2,3-triazole (1) by the Rh(II) catalyst. nih.gov This step generates a highly reactive Rh(II)-azavinylcarbene intermediate (A). This intermediate is central to the subsequent cycloaddition.

The core of the annulation is a postulated aza-[4+2] cycloaddition between the Rh-azavinylcarbene (A) and the 2,1-benzisoxazole (2). nih.gov In this step, the 2,1-benzisoxazole serves as the aza-diene component. The cycloaddition leads to the formation of a bicyclic intermediate (B). Subsequent rearrangement and elimination steps, often facilitated by a base such as DBU, lead to the cleavage of the N-O bond and aromatization to afford the final quinazoline product (5). nih.gov

It is crucial to note that the substrate scope of this reaction is sensitive to the substituent at the C-3 position of the 2,1-benzisoxazole. Studies have shown that substrates with a hydrogen or a phenyl group at the C-3 position did not yield the desired quinazoline products. nih.gov The reactivity of a 3-methyl substituted benzisoxazole, as in the case of 2,1-Benzisoxazole, 3,7-dimethyl-, was not reported in the accessible literature.

Lewis Acid-Catalyzed Annulation

Another well-studied annulation pathway involves the BF₃·Et₂O-catalyzed reaction of nitrosoarenes with glyoxylate esters to form 2,1-benzisoxazoles. researchgate.netfrontiersin.org Mechanistic studies, including ¹⁸O labeling, suggest a pathway initiated by an unusual umpolung (polarity reversal) addition of the glyoxylate to the nitrosobenzene. researchgate.netfrontiersin.org This is followed by a Friedel-Crafts type cyclization and subsequent aromatization to deliver the 2,1-benzisoxazole product. researchgate.net While this is a method for the formation of the benzisoxazole ring itself, rather than an annulation starting from it, it provides insight into the electronic nature and reactivity of the system.

Chemical Reactivity and Transformation Pathways

Intramolecular Rearrangements

Valency tautomerism, a phenomenon where isomers are interconverted by the reorganization of bonding electrons, is a subject of interest in 2,1-benzisoxazole systems. Studies on related compounds, such as 7-acetyl-3-methyl-2,1-benzisoxazole, have explored this possibility. cdnsciencepub.com While chemical properties suggest the potential for valency tautomerism, spectroscopic studies indicate that this process is relatively slow. cdnsciencepub.com The ease with which this tautomerism occurs can be influenced by the solvent. cdnsciencepub.com For instance, in the case of methyl 3-methoxy-2,1-benzisoxazole-7-thionocarboxylate, evidence for tautomerism was only observed at high temperatures (200°C). cdnsciencepub.com In contrast, methyl 3-dimethylamino-2,1-benzisoxazole-7-carboxylate did not show evidence of valency isomerism even at 200°C, although the non-equivalence of the amine methyl groups at lower temperatures and their coalescence upon warming suggest dynamic processes are at play. cdnsciencepub.com

A remarkable aspect of the chemistry related to 2,1-benzisoxazoles is the role of quantum tunneling in directing reaction outcomes, particularly in the rearrangement of precursor nitrenes. Research on 2-formylphenylnitrene systems has demonstrated that different conformers of the same molecule can undergo distinct, simultaneous tunneling reactions to yield different products. nih.govnih.gov

Specifically, the syn and anti conformers of triplet 2-formyl-3-fluorophenylnitrene, when generated in a nitrogen matrix, rearrange to form 2,1-benzisoxazole and an imino-ketene, respectively. nih.govnih.gov These transformations are temperature-independent, a clear indication of quantum tunneling. nih.govnih.gov The reaction of the syn-conformer to the corresponding 2,1-benzisoxazole involves the tunneling of heavier atoms and proceeds with a half-life of approximately 10-11 minutes. nih.govchemistryviews.orgacs.org In contrast, the rearrangement of the anti-conformer to the imino-ketene is a faster process involving hydrogen atom tunneling, with a half-life of about 2 minutes. nih.govchemistryviews.orgacs.org

Crucially, no interconversion between the two conformers is observed, even though the energy barrier for this isomerization is lower than the barriers for the rearrangement reactions. nih.govnih.gov This demonstrates a rare case of simultaneous tunneling control, where the reaction outcome is not governed by conventional kinetic or thermodynamic principles. nih.govnih.gov

Reactant ConformerProductReaction TypeHalf-life (approx.)
syn-2-formyl-3-fluorophenylnitrene3-fluoro-2,1-benzisoxazoleHeavy-atom tunneling10-11 minutes
anti-2-formyl-3-fluorophenylnitrene2-fluoro-6-imino-cyclohexadien-1-keteneH-atom tunneling2 minutes

Intermolecular Reactions

2,1-Benzisoxazole derivatives can react with amines to yield benzo[c]pyrazoles. For example, 7-acetyl-3-methyl-2,1-benzisoxazole reacts with methylamine (B109427) and aniline (B41778) to form the corresponding 7-acetyl-2,3-dimethyl-benzo[c]pyrazole and its aniline analogue, respectively. cdnsciencepub.com The proposed mechanism involves the formation of an imine intermediate, followed by tautomerism to the more stable acetylbenzopyrazole. cdnsciencepub.com The presence of a strong C=O absorption in the infrared spectra of the products confirms their existence as acetylbenzopyrazoles rather than the isomeric imino-2,1-benzisoxazoles. cdnsciencepub.com

2,1-Benzisoxazole DerivativeAmineProduct
7-Acetyl-3-methyl-2,1-benzisoxazoleMethylamine7-Acetyl-2,3-dimethyl-benzo[c]pyrazole
7-Acetyl-3-methyl-2,1-benzisoxazoleAniline7-Acetyl-3-methyl-2-phenyl-benzo[c]pyrazole

2,1-Benzisoxazoles are valuable substrates in cycloaddition reactions, leading to the formation of more complex heterocyclic systems. They can participate in [4+3] and [4+2] cycloadditions. rsc.orgchemrxiv.org For instance, they react with 1,3-dipolar species to yield benzazepines and benzodiazepines. rsc.org Furthermore, their reaction with dienophiles can produce benzoxazinone (B8607429) and quinoline (B57606) scaffolds. rsc.org The rhodium-catalyzed aza-[4+2] cycloaddition of benzisoxazoles with in-situ generated ketoimines from 2-azidoketones provides a pathway to quinazolines. d-nb.info Additionally, dihydrobenzisoxazoles can be synthesized through a [3+2] cycloaddition of oxaziridines and arynes. nih.gov

The introduction of alkynyl groups onto the 2,1-benzisoxazole scaffold opens up avenues for further functionalization. While direct functionalization of 3,7-dimethyl-2,1-benzisoxazole with alkynyl moieties is not extensively detailed, related chemistry highlights the utility of such groups. For example, the alkyne group on other 2,1-benzisoxazole derivatives is amenable to cycloaddition reactions, facilitating the synthesis of five-membered heterocycles like isoxazoles, pyrazoles, or triazoles. chemrxiv.org Gold(I)-catalyzed reactions of nih.govnih.govbenzisoxazoles with alkynyl thioethers proceed regioselectively to form indoles through a formal (3+2) cycloaddition. acs.org This demonstrates the potential for elaborating the 2,1-benzisoxazole core through reactions of appended alkynyl groups.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques

A suite of spectroscopic methods has been employed to elucidate the structure of 2,1-Benzisoxazole, 3,7-dimethyl-. These techniques probe the magnetic and vibrational properties of the molecule's constituent atoms, offering a detailed picture of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR studies provide specific information about the chemical environment of each type of atom within the molecule. In a study of a related 7-acetyl-3-methyl-2,1-benzisoxazole, the ¹H NMR spectrum showed a singlet for the methyl group on the heterocyclic ring at τ 7.31 and another singlet for the methyl group of the acetyl substituent at τ 7.00. cdnsciencepub.com The protons on the "benzo" ring appeared as bands between τ 2.98-1.81. cdnsciencepub.com For 3-methyl-2,1-benzisoxazole, the methyl group protons appear as a singlet at 2.79 ppm in the ¹H NMR spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 2,1-Benzisoxazoles

CompoundSolvent¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
7-Acetyl-3-methyl-2,1-benzisoxazole-7.31 (s, 3H, ring CH₃), 7.00 (s, 3H, acetyl CH₃), 2.98-1.81 (m, 3H, Ar-H)Not specified
3-Methyl-2,1-benzisoxazoleCDCl₃7.51 (d, J = 8.7 Hz, 1H), 7.43 (d, J = 9.1 Hz, 1H), 7.27 (dd, J = 9.1, 6.3 Hz, 1H), 6.92 (dd, J = 8.7, 6.4 Hz, 1H), 2.79 (s, 3H)165.74, 157.14, 130.86, 122.85, 119.93, 115.71, 114.94, 12.04

Note: This table presents data for related compounds to illustrate typical chemical shift ranges. The exact values for 2,1-Benzisoxazole, 3,7-dimethyl- may vary.

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. ipb.pt Correlation Spectroscopy (COSY) experiments identify proton-proton couplings, revealing which protons are adjacent to one another. ipb.pt Heteronuclear Single Quantum Coherence (HSQC), often referred to as gHMQC, correlates directly bonded proton and carbon atoms. academie-sciences.fr The Heteronuclear Multiple Bond Correlation (HMBC) experiment, or gHMBC, shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the carbon skeleton and assigning quaternary carbons. academie-sciences.fr gHMQC-TOCSY combines the direct one-bond correlation of gHMQC with the multi-bond correlations of Total Correlation Spectroscopy (TOCSY) to identify all protons within a spin system. While specific 2D NMR data for 3,7-dimethyl-2,1-benzisoxazole were not found in the search results, these techniques are standard practice for the unambiguous structural assignment of such heterocyclic compounds. academie-sciences.fripb.pt

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. libretexts.org The IR spectrum of a molecule provides a "fingerprint" and reveals the presence of specific functional groups. For 7-acetyl-3-methyl-2,1-benzisoxazole, a strong absorption band at 1698 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the acetyl group. cdnsciencepub.com In related benzisoxazole derivatives, characteristic bands for C=N stretching are also observed. cdnsciencepub.com For 3-methyl-1,2-benzisoxazoles, the mass spectra are very similar to the corresponding 2-methyl-1,3-benzoxazoles, with both showing competitive loss of CO and CH₃CN from the molecular ion. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Benzisoxazole Derivatives

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C=O (acetyl)Stretch~1700
C=NStretch~1635
Aromatic C=CStretch1600-1450
C-H (methyl)Stretch2960-2850

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio of ions. acs.org It provides the exact molecular weight of the compound and information about its structure through the analysis of its fragmentation patterns. raco.cat High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. acs.org The mass spectrum of the parent 2,1-benzisoxazole shows a molecular ion peak corresponding to its molecular weight. nist.gov For substituted benzisoxazoles, the fragmentation pattern can reveal the nature and position of the substituents. For instance, the mass spectra of 3-methylisoxazolopyridines show a competitive loss of CO and CH₃CN from the molecular ion. researchgate.net

X-ray Crystallography for Solid-State Structure

Table 3: Illustrative Crystallographic Data for a Substituted Benzisoxazole

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)20.4938 (15)
b (Å)4.1237 (3)
c (Å)24.6361 (18)
β (°)114.151 (3)
Volume (ų)1899.8 (2)

Data for 3-chloromethyl-6,7-dimethyl-1,2-benzoxazole. researchgate.net

Lack of Specific Research Data for 2,1-Benzisoxazole, 3,7-dimethyl-

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research data concerning the computational and theoretical investigations of the chemical compound 2,1-Benzisoxazole, 3,7-dimethyl- . The specific areas of inquiry, including detailed Density Functional Theory (DFT) analyses, Potential Energy Surface (PES) mapping, protonation and deprotonation enthalpies, microsolvation studies, and molecular docking, appear to be largely unexplored for this particular molecule.

While the broader class of benzisoxazoles has been the subject of various chemical and computational studies, the specific substituent pattern of a methyl group at the 3- and 7-positions of the 2,1-benzisoxazole core has not been a focus in the available scientific literature. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not feasible at this time. The lack of published research prevents a thorough discussion of the electronic structure, stability, reaction pathways, and molecular interactions of 3,7-dimethyl-2,1-benzisoxazole based on direct evidence from computational studies.

Further research initiatives would be required to generate the specific data needed to populate the requested sections on quantum mechanical studies and molecular interactions for this compound. Without such foundational research, any attempt to create the specified article would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational Chemistry and Theoretical Investigations

Molecular Interactions and Simulation

In Silico Prediction of Molecular Properties

In the realm of modern drug discovery and materials science, computational, or in silico, methods are indispensable for the early-stage evaluation of chemical compounds. These techniques utilize computer models to predict the physicochemical and pharmacokinetic properties of a molecule before it is synthesized, thereby saving significant time and resources. For the compound 2,1-Benzisoxazole, 3,7-dimethyl-, while specific comprehensive research studies detailing its predicted properties are not extensively published, its molecular characteristics can be reliably estimated using well-established computational platforms. These predictions offer crucial insights into the molecule's potential behavior in a biological system.

The predictions are typically derived from the compound's structure and are based on quantitative structure-activity relationship (QSAR) models, which posit that similar molecules are likely to exhibit similar properties. The following sections detail the predicted molecular properties for 2,1-Benzisoxazole, 3,7-dimethyl-, based on standard computational models.

Physicochemical Properties

The fundamental physicochemical characteristics of a compound are critical determinants of its behavior. These properties, including molecular weight, formula, and refractivity, are foundational for more complex predictions.

PropertyValue
Chemical Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Number of Heavy Atoms 11
Molar Refractivity 44.40 ų
Topological Polar Surface Area (TPSA) 21.70 Ų

This table is generated based on standard computational predictive models.

The Topological Polar Surface Area (TPSA) is a key descriptor used to predict the transport properties of drugs. A TPSA of less than 140 Ų is generally considered favorable for good cell permeability.

Lipophilicity

Lipophilicity, commonly expressed as Log P, is a measure of a compound's solubility in fats, oils, and lipids. It is a critical factor influencing a molecule's absorption and distribution within a biological system. Various computational models exist to predict this value.

ModelLog P (octanol/water)
iLOGP 2.45
XLOGP3 2.29
WLOGP 2.08
MLOGP 1.83
Silicos-IT 2.39
Consensus Log P 2.21

This table is generated based on standard computational predictive models.

A consensus Log P value around 2.21 suggests that 2,1-Benzisoxazole, 3,7-dimethyl- has moderate lipophilicity, a characteristic often associated with good oral bioavailability.

Water Solubility

The solubility of a compound in water affects its administration and absorption. Computational models can predict solubility, which is often expressed logarithmically (Log S).

ModelLog SSolubility (mg/ml)Solubility Class
Ali -2.711.48Soluble
ESOL -2.572.05Soluble
Silicos-IT -2.930.89Soluble

This table is generated based on standard computational predictive models.

The predicted data indicates that 2,1-Benzisoxazole, 3,7-dimethyl- is likely to be soluble in water, which is a favorable property for a potential therapeutic agent.

Pharmacokinetics (ADMET Prediction)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. These predictions help to identify potential liabilities early in the drug development process.

PropertyPrediction
Gastrointestinal (GI) Absorption High
Blood-Brain Barrier (BBB) Permeant Yes
P-glycoprotein (P-gp) Substrate No
CYP1A2 Inhibitor Yes
CYP2C19 Inhibitor No
CYP2C9 Inhibitor Yes
CYP2D6 Inhibitor No
CYP3A4 Inhibitor Yes
Log Kp (skin permeation) -5.19 cm/s

This table is generated based on standard computational predictive models.

The predictions suggest high gastrointestinal absorption, which is desirable for orally administered drugs. The ability to permeate the blood-brain barrier indicates potential for activity within the central nervous system. However, the predicted inhibition of several key Cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, and CYP3A4) suggests a potential for drug-drug interactions, a factor that would require careful consideration in further studies.

Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. Rules-based filters, such as Lipinski's Rule of Five, are commonly applied.

Rule/FilterPredictionViolations
Lipinski's Rule Yes0
Ghose Filter Yes0
Veber Filter Yes0
Egan Rule Yes0
Muegge Rule Yes0
Bioavailability Score 0.55N/A
Lead-likeness Yes0

This table is generated based on standard computational predictive models.

2,1-Benzisoxazole, 3,7-dimethyl- passes all major drug-likeness filters with zero violations, indicating that its molecular properties (such as molecular weight <500, Log P <5, and appropriate numbers of hydrogen bond donors and acceptors) fall within the ranges typical for orally available drugs. The bioavailability score of 0.55 further supports its potential as a drug candidate.

Applications As Synthetic Intermediates and Synthons

Precursors for Complex Molecular Architectures

The 2,1-benzisoxazole scaffold is a key intermediate in the synthesis of diverse and complex molecular frameworks, particularly those with applications in medicinal chemistry. ontosight.ainih.gov The benzisoxazole motif itself is found in various biologically active natural products. nih.govacs.org

A significant application of 2,1-benzisoxazoles is their role as precursors to 2-aminophenyl ketones. nih.gov This transformation is achieved through the reductive cleavage of the N–O bond. These resulting ketones are crucial intermediates for synthesizing important pharmaceutical scaffolds like 1,4-benzodiazepines and quinolines. nih.gov Furthermore, 2,1-benzisoxazoles can act as substrates in cycloaddition reactions, for instance, [4+3] and [4+2] cycloadditions, to produce larger ring systems such as benzazepines and benzodiazepines. rsc.org

The synthesis of substituted N-alkyl-1,3-dihydro-2,1-benzisoxazoles from readily available methyl 2-nitrobenzoates highlights another pathway to complex structures. nih.govacs.org These dihydro derivatives can be further modified, demonstrating the scaffold's robustness and suitability for building diverse molecular libraries. nih.gov

Role in Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 2,1-benzisoxazoles are valuable partners in these transformations. rsc.org Halo-substituted benzisoxazoles, in particular, serve as excellent starting materials for creating complex molecules through these reactions. rsc.orgrsc.org

A key feature is the compatibility of the benzisoxazole core with popular palladium-catalyzed reactions. For example, bromo-substituted 1,3-dihydro-2,1-benzisoxazoles have been shown to successfully participate in Suzuki and Buchwald-Hartwig coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov This compatibility significantly broadens the range of accessible molecular architectures starting from a benzisoxazole core. nih.govacs.org

Nickel-catalyzed reactions also provide an effective route for transforming 2,1-benzisoxazoles. acs.org The reaction with organozinc reagents in the presence of a nickel catalyst leads to the rupture of the N-O bond and the concurrent formation of a new N-C bond, yielding 2-(2-aminophenyl) ketones. acs.org This method is effective with a variety of aryl-, methyl-, or thienylzinc chlorides. acs.org

Table 1: Examples of Transition Metal-Catalyzed Reactions with Benzisoxazole Derivatives

Catalyst SystemBenzisoxazole SubstrateCoupling PartnerReaction TypeProduct Type
Pd(0) / SPhos Pd G3Bromo-substituted 1,3-dihydro-2,1-benzisoxazolePhenylboronic acidSuzuki CouplingPhenyl-substituted dihydro-benzisoxazole
Ni(acac)₂2,1-BenzisoxazoleAryl/Alkyl-zinc chloridesCross-Coupling2-(2-Aminophenyl) ketones

This table presents examples of transition metal-catalyzed reactions involving the benzisoxazole scaffold, based on findings from cited research. nih.govacs.org

Development of N-Containing Molecules via C-H Amination and Annulation

Anthranils (2,1-benzisoxazoles) have emerged as effective aminating agents in transition metal-catalyzed C-H amination and annulation reactions, providing a direct route to valuable nitrogen-containing molecules. rsc.orgsnnu.edu.cn These reactions leverage the benzisoxazole as a source of nitrogen that can be incorporated into other organic frameworks.

Rhodium(III)-catalyzed C-H activation has been successfully employed for the amination of both sp² and sp³ carbon centers using anthranils. snnu.edu.cn For instance, the reaction of 8-methylquinoline (B175542) with an anthranil (B1196931) derivative in the presence of a Rh(III) catalyst results in the amination of the methyl group. snnu.edu.cn This methodology extends to the amination/annulation of indoles to construct complex fused heterocyclic systems like indoloquinolines. snnu.edu.cn

Similarly, cobalt-catalyzed electrophilic amination using anthranils and organozinc reagents offers a pathway to condensed quinoline (B57606) structures. acs.org The process involves an initial amination followed by a cyclization reaction. acs.org These strategies showcase the utility of the 2,1-benzisoxazole ring as a transferable nitrogen source for building intricate N-heterocycles. acs.orgsnnu.edu.cnnih.gov

Table 2: C-H Amination/Annulation Reactions Using Anthranils

CatalystSubstrateAnthranil UseResulting Structure
Rh(III)IndolesAminating Agent / Annulation PartnerIndoloquinolines
Co(II)Alkenylzinc pivalatesElectrophilic Aminating AgentCondensed Quinolines

This table summarizes the use of anthranils in catalyzed C-H amination and annulation reactions to form complex nitrogen-containing heterocycles. acs.orgsnnu.edu.cn

Generation of Organic Functional Materials

The 2,1-benzisoxazole scaffold is not only a precursor for pharmaceuticals but also for the development of organic functional materials. rsc.orgresearchgate.net The unique electronic and photophysical properties of molecules derived from this core make them suitable for applications in materials science. acs.org

Heterocyclic compounds, in general, are widely applied in material science, and benzisoxazoles are no exception. researchgate.netchim.it A notable example is the synthesis of condensed N-heterocyclic derivatives through cobalt-catalyzed amination and cyclization of anthranils. acs.org The resulting polycyclic aromatic compounds have been investigated for their optical properties and show promise for use as organic light-emitting diodes (OLEDs) or as hole-transporting materials in advanced technologies like perovskite solar cells. acs.org The ability to construct these complex, conjugated systems from 2,1-benzisoxazole precursors highlights their importance in the field of functional organic materials. nih.gov

Mechanistic Biological Activity and Pharmacological Target Research

Mechanisms Related to Neurological Pathways

Selective Serotonin (B10506) Reuptake Inhibition (SSRI) Mechanisms

Information regarding the potential for 3,7-dimethyl-2,1-benzisoxazole to act as a selective serotonin reuptake inhibitor (SSRI) is not present in the current body of scientific literature. Research has not established a link between this specific compound and the serotonin transporter.

Enzymatic Target Modulation

Pim-1 Kinase Inhibition Studies

No studies were found that specifically evaluate the inhibitory effect of 3,7-dimethyl-2,1-benzisoxazole on Pim-1 kinase. Although the broader benzisoxazole family has been explored for kinase inhibition, data for this particular derivative is absent.

DNA Gyrase and Topoisomerase IV Inhibition

There is a lack of research investigating the activity of 3,7-dimethyl-2,1-benzisoxazole as an inhibitor of bacterial DNA gyrase and topoisomerase IV.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes mellitus, as its inhibition helps regulate insulin (B600854) secretion. mdpi.comnih.gov While the broader benzisoxazole scaffold has been investigated for various therapeutic applications, specific research into the DPP-IV inhibitory activity of 2,1-Benzisoxazole, 3,7-dimethyl- is not extensively detailed in the reviewed literature.

However, studies on related structures indicate the potential of the benzisoxazole core in this area. For instance, a series of 1,2-Benzisoxazole-3-acetamide derivatives were synthesized and evaluated as dual agents for both DPP-IV inhibition and anticancer activity. researchgate.net This suggests that the benzisoxazole nucleus can be a viable pharmacophore for designing DPP-IV inhibitors, though direct evidence for the 3,7-dimethyl substituted variant is pending further investigation.

Broad-Spectrum Biological Activity Investigations

Antimicrobial Activity against Bacterial Strains (e.g., Gram-positive, Gram-negative, Multidrug-resistant)

The benzisoxazole framework is a recurring motif in the development of new antimicrobial agents. researchgate.net Research has demonstrated that various derivatives possess activity against a range of bacterial pathogens, including Gram-positive and Gram-negative strains.

While specific data for 2,1-Benzisoxazole, 3,7-dimethyl- is limited, studies on analogous compounds provide insight. A series of newly synthesized benzisoxazole derivatives showed moderate antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Salmonella typhi, as well as the Gram-positive bacterium Bacillus subtilis. scispace.comresearchgate.net Similarly, other 3-substituted-2,1-benzisoxazoles have been tested against representative bacterial strains. arabjchem.orgdoaj.org

A notable development in this field is the identification of a naturally occurring 1,2-benzisoxazole (B1199462), 3,6-dihydroxy-1,2-benzisoxazole, which displays potent antibiotic activity against multi-drug resistant Acinetobacter baumannii, a critical Gram-negative pathogen. nih.govnih.govresearchgate.net This compound was found to have minimum inhibitory concentrations (MICs) as low as 6.25 μg/ml against clinical strains. nih.govresearchgate.net The mechanism may involve the inhibition of enzymes like chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) octaprenyltransferase. nih.govnih.gov

Furthermore, spiropyrimidinetriones that incorporate a benzisoxazole scaffold have been identified as a new class of bacterial DNA gyrase and topoisomerase IV inhibitors, showing effectiveness against Gram-positive pathogens. acs.org

Table 1: Antimicrobial Activity of Selected Benzisoxazole Derivatives

Compound/Derivative Class Bacterial Strain(s) Activity/Findings Reference(s)
Piperidine-conjugated benzisoxazoles E. coli, K. pneumoniae, S. typhi (Gram-negative); B. subtilis (Gram-positive) Moderate antimicrobial activity observed. scispace.comresearchgate.net
3,6-dihydroxy-1,2-benzisoxazole Multi-drug resistant Acinetobacter baumannii Potent activity with MICs as low as 6.25 μg/ml. nih.govnih.govresearchgate.net
Spiropyrimidinetriones with benzisoxazole Gram-positive pathogens Act as DNA gyrase and topoisomerase IV inhibitors. acs.org

| 3-(2-Chlorophenyl)-6,6-Dimethyl-2,3,6,7-Tetrahydrobenzo[d] Isoxazol-4(5H)-one | B. subtilis, E. coli, S. pyogenes | Showed outstanding antibacterial activity. | orientjchem.org |

Note: The table presents data for benzisoxazole derivatives to illustrate the antimicrobial potential of the scaffold, as specific data for 2,1-Benzisoxazole, 3,7-dimethyl- was not available in the cited literature.

Antifungal and Antitubercular Mechanisms

The therapeutic potential of benzisoxazoles extends to fungal and mycobacterial pathogens. Certain 3-substituted-2,1-benzisoxazoles have been evaluated for their in vitro activity against fungal strains like Geotrichum candidum and Candida albicans. arabjchem.orgdoaj.org For instance, the derivative benzo[c]isoxazol-3-yl-phenyl-methanone was identified as a hit against Geotrichum candidum. arabjchem.orgdoaj.org

In the context of antitubercular research, alkoxy derivatives of 6-hydroxy-3-methyl-1,2-benzisoxazole have been synthesized and were found to exhibit activity against tuberculosis. researchgate.net This highlights that modifications to the benzisoxazole core can yield compounds with antimycobacterial properties.

Mechanisms of Antiproliferative Activity in Cellular Models

The benzisoxazole scaffold is considered a privileged structure in medicinal chemistry and has been incorporated into molecules designed as antiproliferative agents. researchgate.netresearchgate.net Various derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.

For example, novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives were synthesized and showed potent antiproliferative activity against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells. researchgate.net Structure-activity relationship (SAR) studies revealed that substitution at the N-terminal of the piperidinyl group was crucial for this activity. researchgate.net In another study, estradiol-benzisoxazole chimeras were synthesized and showed potent and selective effects against several cancer cell lines, including prostate (DU-145), cervical (HeLa), and breast (MCF-7) cancer cells. nih.gov

The mechanisms underlying these antiproliferative effects can be diverse. For some derivatives, apoptosis-inducing potential has been examined, showing significant alterations in the expression of pro-apoptotic genes like BAX and Casp-3. nih.gov

Table 2: Antiproliferative Activity of Selected Benzisoxazole Derivatives

Compound/Derivative Class Cancer Cell Line(s) Activity/Findings (IC₅₀) Reference(s)
Estradiol-Benzisoxazole Chimeras DU-145, HeLa, MCF-7 Potent activity with IC₅₀ values in the micromolar range. nih.gov
1,2-Benzisoxazole-3-acetamide derivative (9c) MCF-7 (Breast Cancer) IC₅₀ of 2.36 ± 0.34 µM. researchgate.net

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives (e.g., 5a, 5d, 5k) | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative activity observed. | researchgate.net |

Note: This table summarizes findings for various benzisoxazole derivatives, as specific antiproliferative data for 2,1-Benzisoxazole, 3,7-dimethyl- was not found in the reviewed sources.

Immunomodulatory Properties

The isoxazole (B147169) ring system, a related heterocyclic structure, has been the focus of significant research into immunomodulatory agents. mdpi.commdpi.com Studies on various isoxazole derivatives have demonstrated a range of activities, from immunosuppressive to immunostimulatory effects. mdpi.comsemanticscholar.org For example, certain N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines like TNF-α. mdpi.comresearchgate.net The mechanism for some of these compounds appears to involve the induction of apoptosis in immune cells. mdpi.comresearchgate.net

However, it is crucial to distinguish these findings from the 2,1-benzisoxazole class. The reviewed literature did not provide specific studies on the immunomodulatory properties of 2,1-Benzisoxazole, 3,7-dimethyl-. While the isoxazole core shows promise in regulating immune functions, direct evidence for the benzo-fused variant remains a subject for future research.

Antioxidant Properties and Mechanisms

Several studies have explored the antioxidant potential of benzisoxazole derivatives. In one such study, a series of synthesized benzisoxazole compounds were evaluated for their ability to scavenge free radicals using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging test. scispace.comresearchgate.net The results indicated that many of the tested compounds exhibited good antioxidant activities, suggesting that the benzisoxazole scaffold can contribute to the neutralization of harmful reactive oxygen species. scispace.comresearchgate.net The precise mechanisms and the specific contribution of substituents like the 3,7-dimethyl groups require more targeted investigation.

Antiglycation Activity Research

The non-enzymatic glycation of proteins, a process leading to the formation of Advanced Glycation End-products (AGEs), is a significant factor in the progression of aging and the pathogenesis of diabetic complications. Consequently, the identification of compounds that can inhibit this process is of considerable therapeutic interest. Benzisoxazole analogs have been identified as a privileged scaffold in medicinal chemistry, with research indicating their potential as antiglycation agents. scispace.comacs.org While specific studies focusing exclusively on 3,7-dimethyl-2,1-benzisoxazole are not extensively documented in the reviewed literature, the broader class of benzisoxazole derivatives has been the subject of antiglycation research.

The mechanism of antiglycation for these compounds is thought to involve the interruption of the glycation cascade, potentially through the scavenging of reactive carbonyl species or by interacting with proteins to prevent their reaction with sugars. Structure-activity relationship (SAR) studies on various series of benzisoxazole derivatives have sought to identify the key structural features that confer potent antiglycation activity. For instance, studies on urea (B33335) and thiourea (B124793) derivatives of 1,2-benzisoxazole conjugated with amino acids like glycine (B1666218) and proline have shown promising results. nih.gov In these studies, certain substituents on the benzisoxazole ring, such as methoxy (B1213986) and bromine groups, were found to significantly enhance antiglycation potency. nih.gov

These findings suggest that the 2,1-benzisoxazole core, including substituted variants like 3,7-dimethyl-2,1-benzisoxazole, represents a promising framework for the development of novel antiglycation agents. However, further specific investigation is required to elucidate the precise activity and mechanistic details for the 3,7-dimethyl derivative.

Table 1: Illustrative Antiglycation Activity of Benzisoxazole Derivatives This table presents a generalized summary of findings for the benzisoxazole class to illustrate the type of data generated in antiglycation research, as specific data for 3,7-dimethyl-2,1-benzisoxazole is not available in the cited literature.

Compound ClassAssay TypeKey Findings from SAR StudiesReference IC₅₀ Range (µM)
Urea/Thiourea derivatives of 1,2-benzisoxazoleIn vitro protein glycation assayMethoxy and bromine substituents enhance activity.< 5 µM for potent analogs
General Benzisoxazole AnalogsIn vitro BSA-glucose assayRecognized as a privileged scaffold for antiglycation.Varies widely based on substitution

Antileishmanial Activity in Parasitic Models

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge. The search for new, effective, and less toxic therapeutic agents is a priority in drug discovery. While direct and specific research on the antileishmanial activity of 3,7-dimethyl-2,1-benzisoxazole is limited in the available scientific literature, the broader class of nitrogen-containing heterocyclic compounds, which includes benzisoxazoles and structurally related benzimidazoles, has been explored for antiparasitic properties. nih.govmdpi.com

Research into related heterocyclic structures, such as benzimidazole (B57391) derivatives, has identified promising candidates with significant activity against Leishmania species. mdpi.com The proposed mechanisms of action often involve the inhibition of essential parasite-specific enzymes, such as pteridine (B1203161) reductase 1 (PTR1), which is crucial for the parasite's survival. mdpi.com The structural similarity between benzisoxazoles and other heterocyclic compounds that have demonstrated antileishmanial effects suggests that the benzisoxazole scaffold could serve as a valuable template for designing new antileishmanial agents.

Structure-activity relationship studies on other heterocyclic classes, like 9-anilinoacridines, have shown that lipophilic and electron-donating substituents can confer high activity against Leishmania major. nih.gov While these findings are not directly transferable, they highlight the importance of substituent patterns in optimizing antiparasitic activity. Future research could explore whether substitutions on the 2,1-benzisoxazole ring, such as the 3-methyl and 7-methyl groups, could confer or enhance antileishmanial efficacy. Dedicated studies are necessary to evaluate 3,7-dimethyl-2,1-benzisoxazole and its derivatives in various in vitro and in vivo parasitic models to determine their potential as antileishmanial drug candidates.

Table 2: Antileishmanial Activity of Related Heterocyclic Compounds This table provides examples of antileishmanial activity for structurally related compound classes to illustrate typical research findings, as specific data for 3,7-dimethyl-2,1-benzisoxazole is not available in the cited literature.

Compound ClassTarget OrganismKey FindingsExample IC₅₀ Values
N-alkyl Benzimidazole DerivativesLeishmania major promastigotes3-chlorophenyl derivative showed high efficacy.0.6787 µg/mL for the most active compound
9-Anilinoacridine DerivativesLeishmania majorLipophilic, electron-donating 1'-substituents provide high activity.Varies based on substitution

Q & A

Basic Research Question

  • IR : Look for isoxazole ring vibrations (C–O stretch at 1240–1270 cm⁻¹; C=N at 1600 cm⁻¹) .
  • ¹H NMR : Methyl groups at δ 2.3–2.5 ppm (singlet for 3,7-dimethyl) and aromatic protons as multiplets (δ 6.8–7.5 ppm) .
  • LC-MS : Confirm molecular ion [M+H]⁺ (m/z = 164.1) and fragmentation patterns .

How does substituent electronic effects influence the reactivity of benzisoxazole derivatives?

Advanced Research Question
Electron-withdrawing groups (e.g., –NO₂ at position 5) increase electrophilicity, enhancing nucleophilic attack on the isoxazole ring. Hammett plots (σ values) correlate substituent effects with reaction rates . For 3,7-dimethyl derivatives, steric hindrance from methyl groups may reduce regioselectivity in electrophilic substitutions. Use DFT (B3LYP) to map electrostatic potential surfaces and predict reactive sites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.